1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
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Overview
Description
1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is an organic compound with the molecular formula C10H12F3NO2. This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable amine and a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediates and subsequent reduction to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound .
Scientific Research Applications
1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol
- 3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol
Uniqueness
1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3 |
InChI Key |
NLUVRNHIPQPEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC(F)(F)F)N)O |
Origin of Product |
United States |
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